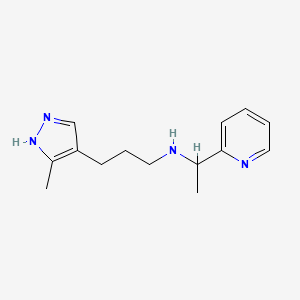![molecular formula C12H16N2OS B7590174 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins that play a role in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help protect cells from damage. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone in lab experiments include its unique properties, which make it a promising candidate for use in various research fields. However, the limitations of using this compound include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone. One potential direction is to study the compound's potential use in treating other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects. Finally, future research may focus on developing new synthetic methods for producing this compound, which may help improve its efficacy and reduce its cost.
Métodos De Síntesis
The synthesis of 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone involves the reaction of 2-aminothiazole and cyclopentanone in the presence of sodium hydroxide and ethanol. The reaction yields the desired compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been studied for its potential use as a therapeutic agent for treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12(10-7-16-8-13-10)14-6-2-4-9-3-1-5-11(9)14/h7-9,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPJLIVZOORYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN(C2C1)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)


![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)


![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)